molecular formula C12H15N3 B2544786 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine CAS No. 1020706-54-0

2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine

Cat. No.: B2544786
CAS No.: 1020706-54-0
M. Wt: 201.273
InChI Key: YLAHNKMCVVRLLB-UHFFFAOYSA-N
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Description

2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene diamine to introduce the ethan-1-amine group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to its specific pyrazole ring structure combined with the ethan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-[3-(3-methylphenyl)pyrazol-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-3-2-4-11(9-10)12-5-7-15(14-12)8-6-13/h2-5,7,9H,6,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAHNKMCVVRLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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